molecular formula C16H23N3O3 B3235154 (S)-2-{[(2-Amino-acetyl)-methyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester CAS No. 1353995-05-7

(S)-2-{[(2-Amino-acetyl)-methyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester

Cat. No. B3235154
CAS RN: 1353995-05-7
M. Wt: 305.37 g/mol
InChI Key: XJLXCVZSFIVJMR-AWEZNQCLSA-N
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Description

The compound is a benzyl ester derivative of a pyrrolidine carboxylic acid, with additional amino-acetyl-methyl-amino groups. Benzyl esters are often used in organic synthesis due to their reactivity. Pyrrolidine is a common motif in many natural products and pharmaceuticals .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its exact structure. Benzyl esters are generally solid at room temperature and are soluble in common organic solvents .

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For example, if it’s being used as a reagent in a chemical reaction, its mechanism of action would be related to its reactivity as a benzyl ester .

Future Directions

The future directions would depend on the specific applications of the compound. Benzyl esters and pyrrolidine derivatives have wide applications in organic synthesis and medicinal chemistry, so there could be many potential future directions .

properties

IUPAC Name

benzyl (2S)-2-[[(2-aminoacetyl)-methylamino]methyl]pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O3/c1-18(15(20)10-17)11-14-8-5-9-19(14)16(21)22-12-13-6-3-2-4-7-13/h2-4,6-7,14H,5,8-12,17H2,1H3/t14-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJLXCVZSFIVJMR-AWEZNQCLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CCCN1C(=O)OCC2=CC=CC=C2)C(=O)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C[C@@H]1CCCN1C(=O)OCC2=CC=CC=C2)C(=O)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001116781
Record name 1-Pyrrolidinecarboxylic acid, 2-[[(2-aminoacetyl)methylamino]methyl]-, phenylmethyl ester, (2S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001116781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-{[(2-Amino-acetyl)-methyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester

CAS RN

1353995-05-7
Record name 1-Pyrrolidinecarboxylic acid, 2-[[(2-aminoacetyl)methylamino]methyl]-, phenylmethyl ester, (2S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1353995-05-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Pyrrolidinecarboxylic acid, 2-[[(2-aminoacetyl)methylamino]methyl]-, phenylmethyl ester, (2S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001116781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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